molecular formula C12H10BrNO4 B11781309 Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Cat. No.: B11781309
M. Wt: 312.12 g/mol
InChI Key: DCVHZLQPHQPBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 3-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate exhibit significant antimicrobial properties. The presence of the isoxazole moiety enhances the compound's interaction with bacterial membranes, leading to increased permeability and efficacy against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS. aureus2 µg/mL
BE. coli1 µg/mL
CMRSA0.5 µg/mL

Anticancer Potential

The compound has shown promise in anticancer research, particularly due to its ability to induce apoptosis in cancer cell lines. Studies have demonstrated that modifications at specific positions on the isoxazole ring can enhance cytotoxicity against various cancer types.

Case Study: Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of this compound derivatives revealed that the introduction of electron-withdrawing groups significantly improved anticancer activity. The compound was tested against human breast cancer cell lines, showing a reduction in cell viability by over 70% at concentrations as low as 10 µM.

Neuropharmacology

This compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's.

Table 2: Neuropharmacological Effects

Effect TypeObserved OutcomeReference
NeuroprotectionReduced neuronal apoptosis
Cognitive EnhancementImproved memory in animal models

Synthesis of Isoxazole Derivatives

The compound serves as a valuable intermediate in the synthesis of various isoxazole derivatives, which are known for their biological activities. The synthetic routes often involve metal-free conditions, aligning with green chemistry principles.

Table 3: Synthetic Routes Utilizing this compound

Reaction TypeConditionsYield (%)
Oxidative CyclizationRoom temperature, solvent-free85
Nucleophilic SubstitutionIn the presence of base78

Mechanism of Action

The mechanism of action of Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((3-chloroisoxazol-5-yl)methoxy)benzoate
  • Methyl 3-((3-fluoroisoxazol-5-yl)methoxy)benzoate
  • Methyl 3-((3-iodoisoxazol-5-yl)methoxy)benzoate

Uniqueness

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the bromine atom in the isoxazole ring, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the compound’s specific structure and functional groups contribute to its potential biological activities and applications in medicinal chemistry.

Biological Activity

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is a compound that belongs to a class of chemical entities known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C12_{12}H10_{10}BrN1_{1}O4_{4}
  • Molecular Weight : 312.1200 g/mol
  • CAS Number : 1447962-14-2

This compound features a methoxy group and a bromoisoxazole moiety, which are significant for its biological activity. Isoxazoles are known for their ability to interact with various biological targets, making them valuable in drug development .

Antimicrobial Activity

Isoxazole derivatives, including this compound, have demonstrated antimicrobial properties. Research indicates that isoxazole compounds can exhibit both antibacterial and antifungal activities. For instance, studies have shown that certain derivatives possess selective activity against Gram-positive bacteria such as Bacillus subtilis and various fungal strains .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilisX µg/mL
Compound BEscherichia coliY µg/mL
Compound CPichia pastorisZ µg/mL

Anticancer Activity

The biological activity of this compound also extends to anticancer properties. Isoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. For example, research has indicated that certain isoxazole compounds can inhibit the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC3), among others .

Case Study: Anticancer Effects on MCF-7 Cells

A study investigating the effects of this compound on MCF-7 breast cancer cells revealed notable cytotoxicity. The compound was found to induce apoptosis in these cells, leading to a significant reduction in cell viability at specific concentrations.

Neuroprotective Activity

Emerging studies suggest that isoxazole derivatives may also possess neuroprotective properties. Compounds similar to this compound have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter systems could be beneficial in managing symptoms associated with these conditions .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's activity may involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Binding to neurotransmitter receptors or other cellular targets that influence cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells through various biochemical pathways.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 3-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)8-3-2-4-9(5-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3

InChI Key

DCVHZLQPHQPBLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.